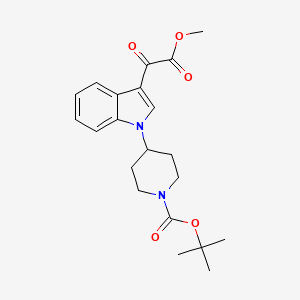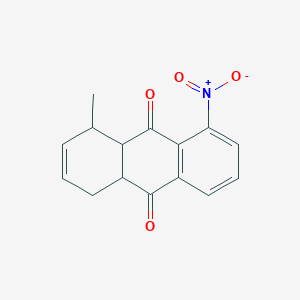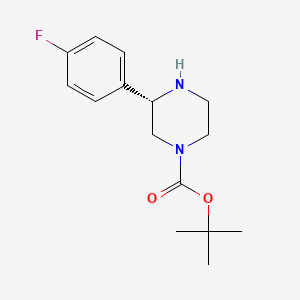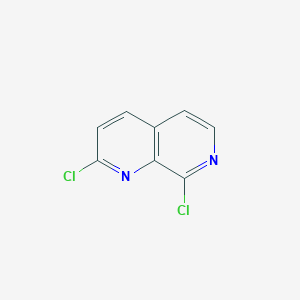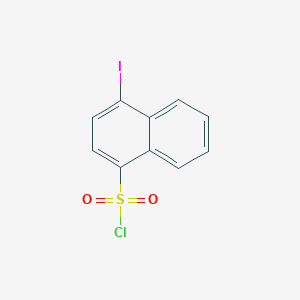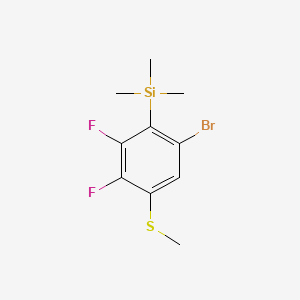
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol is an organic compound with the molecular formula C10H12Cl2O2 and a molecular weight of 235.1 g/mol . This compound is characterized by the presence of two chlorine atoms and an ethoxy group attached to a phenyl ring, along with a hydroxyl group on the ethanol backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol typically involves the reaction of 3-ethoxybenzaldehyde with chloroform and a base such as sodium hydroxide in a haloform reaction. The reaction proceeds through the formation of a trichloromethyl intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(3-ethoxyphenyl)acetone.
Reduction: Formation of 1-(3-ethoxyphenyl)ethanol.
Substitution: Formation of 2,2-dihydroxy-1-(3-ethoxyphenyl)ethanol or 2,2-diamino-1-(3-ethoxyphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes, leading to changes in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-1-(3-methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of an ethoxy group.
2,2-Dichloro-1-(3-chloro-2-ethoxyphenyl)ethanol: Contains an additional chlorine atom on the phenyl ring.
Uniqueness
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H12Cl2O2 |
|---|---|
Molekulargewicht |
235.10 g/mol |
IUPAC-Name |
2,2-dichloro-1-(3-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O2/c1-2-14-8-5-3-4-7(6-8)9(13)10(11)12/h3-6,9-10,13H,2H2,1H3 |
InChI-Schlüssel |
HXCOACLLXVVMJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(C(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


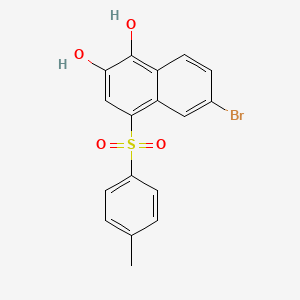
![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)
![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)
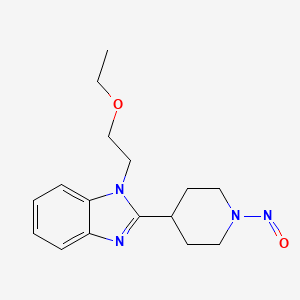
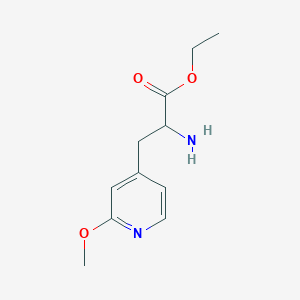
![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
